molecular formula C20H24N4O2 B6110399 N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine

N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine

Cat. No.: B6110399
M. Wt: 352.4 g/mol
InChI Key: IZYKMPWJXBTLSB-UHFFFAOYSA-N
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Description

N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone. This intermediate is then reacted with various sodium azides to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly. The use of continuous flow reactors can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methoxy-2-oxo-2H-chromen-3-yl)acetamide
  • 7-hydroxy-4-methyl coumarin
  • 2H/4H-chromenes

Uniqueness

N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-25-18-7-2-5-16-11-15(14-26-19(16)18)12-23-17-6-3-10-24(13-17)20-21-8-4-9-22-20/h2,4-5,7-9,11,17,23H,3,6,10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYKMPWJXBTLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)CNC3CCCN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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